Cas no 373603-93-1 (3,5-Dimethylpiperidin-4-ol)

3,5-Dimethylpiperidin-4-ol is a substituted piperidine derivative characterized by hydroxyl and methyl functional groups at the 4, 3, and 5 positions, respectively. This structure imparts versatility in synthetic applications, particularly as a chiral building block or intermediate in pharmaceutical and agrochemical synthesis. The presence of stereocenters allows for enantioselective transformations, while the hydroxyl group enhances reactivity for further derivatization. Its rigid piperidine framework contributes to stability, making it suitable for use in complex molecular architectures. The compound is typically handled under standard laboratory conditions, with purity and stereochemical control being critical for reproducible results in research and industrial processes.
3,5-Dimethylpiperidin-4-ol structure
3,5-Dimethylpiperidin-4-ol structure
Product Name:3,5-Dimethylpiperidin-4-ol
CAS No:373603-93-1
MF:C7H15NO
MW:129.200102090836
MDL:MFCD24383539
CID:2092008
PubChem ID:21973778
Update Time:2025-08-04

3,5-Dimethylpiperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 3,5-Dimethylpiperidin-4-ol
    • CS-0451775
    • 3,5-Dimethylpiperidin-4-ol HCl
    • 3,5-dimethyl-4-hydroxypiperidine
    • AKOS023556456
    • SB42556
    • EN300-301376
    • 373603-93-1
    • SCHEMBL733692
    • XWMNKXXLTZKPQA-UHFFFAOYSA-N
    • DB-261964
    • MDL: MFCD24383539
    • Inchi: 1S/C7H15NO/c1-5-3-8-4-6(2)7(5)9/h5-9H,3-4H2,1-2H3
    • InChI Key: XWMNKXXLTZKPQA-UHFFFAOYSA-N
    • SMILES: OC1C(C)CNCC1C

Computed Properties

  • Exact Mass: 129.115364102Da
  • Monoisotopic Mass: 129.115364102Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 84.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 32.3Ų

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Additional information on 3,5-Dimethylpiperidin-4-ol

Introduction to 3,5-Dimethylpiperidin-4-ol (CAS No. 373603-93-1)

3,5-Dimethylpiperidin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 373603-93-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This piperidine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound features a piperidine core substituted with two methyl groups at the 3rd and 5th positions, along with a hydroxyl group at the 4th position, which contributes to its distinct chemical behavior and reactivity.

The synthesis of 3,5-Dimethylpiperidin-4-ol involves multi-step organic transformations that highlight the compound's synthetic utility. The introduction of the hydroxyl group at the 4th position of the piperidine ring introduces a nucleophilic center, making it a valuable intermediate in the construction of more complex molecular architectures. This feature is particularly relevant in medicinal chemistry, where such intermediates serve as building blocks for biologically active molecules.

In recent years, there has been growing interest in piperidine derivatives due to their prevalence in pharmacophores across various therapeutic categories. The structural motif of piperidine is known to enhance metabolic stability and improve oral bioavailability, making it a preferred scaffold in drug design. Specifically, 3,5-Dimethylpiperidin-4-ol has been explored as a precursor in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The methyl groups at the 3rd and 5th positions provide steric hindrance that can fine-tune binding interactions with biological targets, while the hydroxyl group offers opportunities for further functionalization.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like 3,5-Dimethylpiperidin-4-ol. Molecular docking studies have revealed its potential as a scaffold for developing small-molecule modulators of protein-protein interactions. For instance, research has indicated that derivatives of this compound may interact with specific domains of transcription factors and signaling proteins, potentially leading to novel therapeutic strategies for neurological disorders. The hydroxyl group's ability to form hydrogen bonds further enhances its binding affinity to these targets.

The pharmaceutical industry has also explored 3,5-Dimethylpiperidin-4-ol as a key intermediate in the synthesis of antiviral agents. Piperidine derivatives are known to disrupt viral replication mechanisms by inhibiting essential enzymes or interfering with host-virus interactions. Preliminary studies have shown that modifications of the 3,5-Dimethylpiperidin-4-ol scaffold can lead to compounds with enhanced antiviral activity against RNA viruses. This aligns with current global efforts to develop broad-spectrum antiviral drugs capable of addressing emerging viral threats.

From a synthetic chemistry perspective, 3,5-Dimethylpiperidin-4-ol exemplifies the importance of functional group diversity in designing versatile intermediates. The compound's reactivity allows for further derivatization through various chemical transformations, including alkylation, acylation, and etherification. These modifications can be tailored to produce libraries of compounds for high-throughput screening (HTS) campaigns. Such libraries are instrumental in identifying lead compounds for drug discovery programs targeting diverse diseases.

The biophysical properties of 3,5-Dimethylpiperidin-4-ol, such as solubility and lipophilicity, have been carefully characterized to optimize its pharmacokinetic profile. Computational models predict that this compound exhibits favorable solubility characteristics due to the presence of the hydroxyl group, which can improve aqueous solubility while maintaining good membrane permeability. These properties are crucial for developing orally administered drugs that exhibit both efficacy and bioavailability.

In conclusion,3,5-Dimethylpiperidin-4-ol (CAS No. 373603-93-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and synthetic versatility make it a valuable asset in drug development pipelines targeting cancers, inflammatory diseases, and viral infections. As computational methods continue to advance our understanding of molecular interactions,3,5-Dimethylpiperidin-4-ol is poised to play an increasingly significant role in the discovery and design of novel therapeutic agents.

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